molecular formula C15H19NO3 B2931300 4-(Cyclohexanecarboxamidomethyl)benzoic acid CAS No. 925103-24-8

4-(Cyclohexanecarboxamidomethyl)benzoic acid

Cat. No.: B2931300
CAS No.: 925103-24-8
M. Wt: 261.321
InChI Key: ZBFRSWLGCIVNLF-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarboxamidomethyl)benzoic acid is a benzoic acid derivative featuring a cyclohexanecarboxamide group connected via a methylene (–CH₂–) bridge to the aromatic ring. Its molecular formula is C₁₅H₁₉NO₃ (MW = 261.32 g/mol).

Properties

IUPAC Name

4-[(cyclohexanecarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12H,1-5,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFRSWLGCIVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarboxamidomethyl)benzoic acid typically involves the reaction of cyclohexanecarboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of automated flow reactors, which allow for continuous synthesis and improved yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarboxamidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarboxamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Cyclohexanecarboxamidomethyl)benzoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) pKa (Carboxylic Acid) Applications/Significance
This compound C₁₅H₁₉NO₃ 261.32 Cyclohexanecarboxamide, methylene linker Not reported ~4.2 (estimated) Pharmaceutical intermediate (hypothesized)
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Hydroxyl group at para position 213–215 4.48 Preservatives, polymer synthesis
4-(Cyclopropanecarboxamido)benzoic acid C₁₁H₁₁NO₃ 205.21 Cyclopropanecarboxamide Not reported Similar to target Crystallography studies
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 4-Fluorophenoxy group 171–175 Not reported Drug synthesis (e.g., kinase inhibitors)
4-(Methoxycarbonyl)benzoic acid C₉H₈O₄ 180.16 Methoxycarbonyl (–COOCH₃) Not reported Not reported Organic synthesis intermediate
Key Observations:
  • Acidity : The pKa of the carboxylic acid group (~4.2) is comparable to other benzoic acid derivatives, enabling pH-dependent solubility.
  • Thermal Stability : The absence of reported melting points for the target compound suggests further experimental characterization is needed.

Biological Activity

4-(Cyclohexanecarboxamidomethyl)benzoic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies that illustrate its significance.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N1O3C_{16}H_{23}N_{1}O_{3}, with a molecular weight of approximately 275.37 g/mol. The compound features a benzoic acid moiety substituted with a cyclohexanecarboxamidomethyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group plays a crucial role in substrate binding and enzyme activity modulation. For instance, similar benzoic acid derivatives have been shown to interact effectively with cytochrome P450 enzymes, influencing metabolic pathways .

In Vitro Studies

Recent studies have evaluated the antioxidant properties of benzoic acid derivatives, including those structurally related to this compound. These studies often employ assays such as DPPH radical scavenging and ABTS assays to assess antioxidant capacity. Results indicate that certain derivatives exhibit significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Studies

  • Antioxidant Activity : A study investigating various benzoic acid derivatives found that compounds with structural similarities to this compound demonstrated notable antioxidant effects. For example, compounds exhibiting hydroxyl or carboxyl groups showed enhanced radical scavenging abilities compared to their analogs lacking these functionalities.
  • Enzyme Inhibition : Another study highlighted the inhibitory effects of specific benzoic acid derivatives on enzymes involved in inflammatory pathways. The structural modifications in these compounds were critical for enhancing their inhibitory potency against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntioxidantTBD
4-Methoxybenzoic acidEnzyme Inhibition (COX)15
3-Hydroxybenzoic acidAntioxidant20

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